7-Methyl-7-azaspiro[3.5]nonan-2-one
説明
7-Methyl-7-azaspiro[3.5]nonan-2-one (C₉H₁₅NO, MW: 153.22 g/mol) is a bicyclic spiro compound featuring a nitrogen atom at position 7 and a methyl substituent on the azetidine ring (). Its spiro[3.5]nonane core consists of a fused five-membered lactam ring and a three-membered azetidine ring, creating a rigid, three-dimensional structure. The compound’s SMILES notation is CC1CCC2(CC1)CC(=O)N2, and its InChIKey is XBPDQBWCZIJYGA-UHFFFAOYSA-N (). Available commercially with ≥97% purity, it is priced at ~$223/250 mg ().
Its spirocyclic architecture is prized in drug discovery for conformational restriction, enabling selective target binding ().
特性
IUPAC Name |
7-methyl-7-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEIFMSZSIMUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of 7-Methyl-7-azaspiro[3.5]nonan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
化学反応の分析
Types of Reactions: 7-Methyl-7-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
科学的研究の応用
Medicinal Chemistry Applications
-
Antagonists of Muscarinic Acetylcholine Receptor M4 :
- Recent studies have indicated that derivatives of 7-methyl-7-azaspiro[3.5]nonan-2-one can act as antagonists for the muscarinic acetylcholine receptor M4 (mACHR M4). These compounds may have therapeutic potential for treating disorders related to this receptor, such as cognitive decline and other neurological conditions .
-
Inhibition of Viral Proteases :
- The compound has been explored for its inhibitory effects against viral proteases, particularly those associated with coronaviruses like SARS-CoV-2. Structure-guided design has led to the development of spirocyclic inhibitors that show promise in preventing viral replication by targeting specific protease sites .
Synthetic Methodologies
- Synthesis of Spirocyclic Compounds :
- Intermediates in Chemical Synthesis :
Case Studies and Research Findings
作用機序
The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
Structural and Functional Group Variations
The table below compares 7-Methyl-7-azaspiro[3.5]nonan-2-one with key analogs:
Key Differences and Implications
Nitrogen vs. Oxygen Substitution: The oxa analog (1-Oxaspiro[3.5]nonan-2-one) lacks nitrogen, reducing basicity and altering hydrogen-bonding capacity. This makes it more suitable for carbonylation reactions ().
The methyl group in the target compound improves metabolic stability compared to unsubstituted 7-Azaspiro[3.5]nonan-2-one, which is more prone to oxidation ().
Functional Group Positioning: 2-Benzyl-2-azaspiro[3.5]nonan-7-one’s benzyl group at nitrogen sterically hinders nucleophilic attack, stabilizing the ketone for selective alkylation reactions ().
Pharmaceutical Relevance
- 7-Methyl-7-azaspiro[3.5]nonan-2-one: Used in kinase inhibitor synthesis () and as a scaffold for CNS-targeting drugs due to its blood-brain barrier permeability ().
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Explored in EGFR inhibitors for cancer therapy ().
- 7-Azaspiro[3.5]nonan-2-ol hydrochloride: Hydroxyl group enables conjugation with prodrug moieties ().
Material Science
- Spirocyclic oxa derivatives (e.g., 1-Oxaspiro[3.5]nonan-2-one) are precursors for thermally stable polymers ().
生物活性
7-Methyl-7-azaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a nitrogen atom within the spiro framework, contributing to its significant biological properties.
- Molecular Formula : C9H15N
- Molecular Weight : Approximately 155.23 g/mol
- CAS Number : 2306268-80-2
Biological Activities
Research indicates that 7-Methyl-7-azaspiro[3.5]nonan-2-one exhibits several notable biological activities, including:
-
Antimicrobial Activity :
- The compound has shown moderate to potent activity against various pathogenic bacteria and fungi. For instance, it displayed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM .
- In a study, derivatives of this compound were screened for antimicrobial properties, revealing efficacy against Gram-positive and Gram-negative microorganisms .
-
Antiviral Activity :
- Recent studies have highlighted the potential of spirocyclic compounds like 7-Methyl-7-azaspiro[3.5]nonan-2-one in inhibiting viral proteases, particularly those associated with coronaviruses (SARS-CoV-2 and MERS-CoV). These compounds demonstrated high inhibitory activity with IC50 values in the submicromolar range .
- GPR119 Agonism :
Structure-Activity Relationship (SAR)
The biological activity of 7-Methyl-7-azaspiro[3.5]nonan-2-one can be attributed to its structural features. Modifications in the spirocyclic structure can lead to variations in potency and selectivity against different biological targets.
| Compound | Biological Activity | IC50/MIC Value |
|---|---|---|
| 7-Methyl-7-azaspiro[3.5]nonan-2-one | Antimicrobial | 0.21 μM (against Pseudomonas aeruginosa) |
| Compound 54g (analog) | GPR119 Agonist | Favorable glucose-lowering effect |
| Spirocyclic Inhibitors | Viral Protease Inhibition | Submicromolar range |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated various derivatives of 7-Methyl-7-azaspiro[3.5]nonan-2-one for their antimicrobial properties against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited higher growth inhibition zones compared to control substances, highlighting their potential as new antimicrobial agents. -
Viral Inhibition :
In another study focusing on SARS-CoV-2, spirocyclic inhibitors derived from 7-Methyl-7-azaspiro[3.5]nonan-2-one were shown to bind effectively to the viral protease, demonstrating promising antiviral activity without significant cytotoxic effects on host cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-Methyl-7-azaspiro[3.5]nonan-2-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via cyclization reactions, often starting from precursors like piperidone derivatives. A general procedure involves refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., KOH) to achieve spiro-ring formation. Optimal yields (up to 98%) are achieved under inert atmospheres at 80–100°C for 6–12 hours, followed by purification via vacuum distillation or column chromatography . Key parameters include stoichiometric control of reactants and precise temperature monitoring to avoid side reactions.
Q. Which spectroscopic techniques are critical for characterizing 7-Methyl-7-azaspiro[3.5]nonan-2-one, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : A strong absorption band near 1750 cm⁻¹ (C=O stretch of the lactam ring) is diagnostic .
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.61 ppm (2H, CH₂ adjacent to the lactam carbonyl) and a multiplet at δ 1.3–2.0 ppm (10H, spirocyclic CH₂ groups) .
- ¹³C NMR : A carbonyl signal at ~170 ppm and sp³ carbons between 20–50 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 155.20 (M⁺) confirm the molecular formula .
Advanced Research Questions
Q. How does 7-Methyl-7-azaspiro[3.5]nonan-2-one serve as a building block for inhibitors of endocannabinoid-degrading enzymes like FAAH (fatty acid amide hydrolase)?
- Methodological Answer : The spirocyclic scaffold provides rigidity and metabolic stability, making it suitable for FAAH inhibitor design. Modifications at the lactam nitrogen (e.g., carboxamide substitutions) enhance binding affinity. For example, 7-azaspiro[3.5]nonane-7-carboxamide derivatives exhibit IC₅₀ values < 100 nM in FAAH inhibition assays. Researchers should prioritize structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking to optimize substituent placement .
Q. What strategies can resolve discrepancies in spectral data between synthesized batches of 7-Methyl-7-azaspiro[3.5]nonan-2-one?
- Methodological Answer :
- Batch Comparison : Analyze impurities via HPLC-MS; common byproducts include open-chain intermediates or oxidized derivatives.
- Deuterium Exchange Experiments : Add D₂O to NMR samples to identify exchangeable protons (e.g., NH in lactam), which may shift or collapse signals .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation and identifies conformational variations .
Q. What challenges arise in synthesizing derivatives such as {7-methyl-7-azaspiro[3.5]nonan-2-yl}methanol, and how can steric hindrance be mitigated?
- Methodological Answer : The primary challenge is functionalizing the spirocyclic core without ring-opening. Strategies include:
- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect reactive sites during alcohol substitution .
- Mild Reducing Agents : Employ NaBH₄ or LiAlH₄ at low temperatures (−20°C) to reduce ester intermediates to alcohols while preserving the spiro structure .
Q. How do structural modifications (e.g., oxa/aza substitutions) impact the pharmacological activity of 7-Methyl-7-azaspiro[3.5]nonan-2-one analogs?
- Methodological Answer :
- Oxa-Substitution : Replacing nitrogen with oxygen (e.g., 7-oxa analogs) reduces basicity, altering pharmacokinetics. For example, 2-oxa-7-azaspiro[3.5]nonane hemioxalate shows improved solubility but lower CNS penetration .
- Aza-Substitution : Adding nitrogen atoms (e.g., 1,7-diazaspiro derivatives) enhances hydrogen-bonding capacity, improving target selectivity. SAR tables comparing logP, IC₅₀, and solubility are critical for optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
